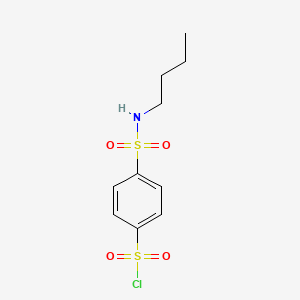

4-(Butylsulfamoyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylsulfamoyl)benzene-1-sulfonyl chloride (4-BBSC) is an organosulfur compound used in the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in many organic solvents, such as chloroform, benzene, and toluene. 4-BBSC is a valuable reagent in organic synthesis due to its reactivity and its ability to form stable covalent bonds with a variety of functional groups. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

1. Friedel-Crafts Sulfonylation

- Application : Utilized in Friedel-Crafts sulfonylation reactions, enhancing the reactivity of substrates and yielding high quantities of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

2. Synthetic Equivalents for Anions

- Application : Acts as synthetic equivalents for 1-(1,3-Butadienyl) anion and dianion in the preparation of (E)- and (Z)-1-(phenylsulfonyl)-4-(trimethylsilyl)-2-butenes (Meagher, Yet, Hsiao, & Shechter, 1998).

3. Multi-Coupling Reagent

- Application : Serves as a multi-coupling reagent, reacting with electrophiles to yield functionally diverse sulfones (Auvray, Knochel, & Normant, 1985).

4. Nanofiltration Membrane Development

- Application : Used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes for efficient dye treatment in water purification (Liu et al., 2012).

5. Anticancer and Antioxidant Drug Development

- Application : Investigated for its potential in forming new benzene sulfonamide drugs with anticancer and antioxidant effects (Mohamed et al., 2022).

6. Membrane Technology for Desalination

- Application : Applied in the creation of composite nanofiltration membranes for desalination, showing significant salt rejection and water flux properties (Padaki et al., 2013).

7. Aromatic Sulfonamides Synthesis

- Application : Facilitates the synthesis of aromatic sulfonamides, offering a rapid and efficient route at room temperature (Naik, Harjani, Nara, & Salunkhe, 2004).

properties

IUPAC Name |

4-(butylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-2-3-8-12-18(15,16)10-6-4-9(5-7-10)17(11,13)14/h4-7,12H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUXHKNRDYDALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butylsulfamoyl)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)

![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B2547813.png)